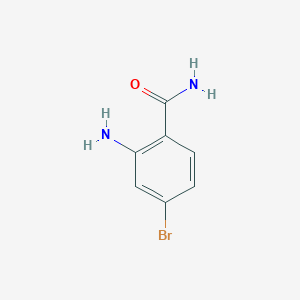
2-Amino-4-bromobenzamide
Cat. No. B107191
Key on ui cas rn:
112253-70-0
M. Wt: 215.05 g/mol
InChI Key: OFXMSVAQRRUVHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07304059B2
Procedure details


Reflux a solution of 2-amino-4-bromobenzamide (27 g, 0.13 mol; see Joshi and Chaudhari, (1987) Indian J. Chem., Sect. B, 26B(6):602–4) in 2-chloro-1,1,1-trimethoxyethane (50 mL) for 30 minutes, during which time a large precipitate appears. Evaporate the mixture fully and triturate with ether to collect 28 g of 7-bromo-2-chloromethyl-3H-quinazolin-4-one as a white solid.


Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[C:9]([Br:11])[CH:8]=[CH:7][C:3]=1[C:4]([NH2:6])=[O:5].[Cl:12][CH2:13][C:14](OC)(OC)OC>>[Br:11][C:9]1[CH:10]=[C:2]2[C:3]([C:4](=[O:5])[NH:6][C:14]([CH2:13][Cl:12])=[N:1]2)=[CH:7][CH:8]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
27 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C(=O)N)C=CC(=C1)Br
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(OC)(OC)OC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporate the mixture fully
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
triturate with ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to collect 28 g of 7-bromo-2-chloromethyl-3H-quinazolin-4-one as a white solid
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC1=CC=C2C(NC(=NC2=C1)CCl)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
